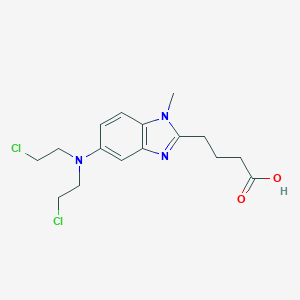

Bendamustine

Beschreibung

Eigenschaften

IUPAC Name |

4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21Cl2N3O2/c1-20-14-6-5-12(21(9-7-17)10-8-18)11-13(14)19-15(20)3-2-4-16(22)23/h5-6,11H,2-4,7-10H2,1H3,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKUWDBFDASYHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)N(CCCl)CCCl)N=C1CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

3543-75-7 (hydrochloride) | |

| Record name | Bendamustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2046888 | |

| Record name | Bendamustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16506-27-7 | |

| Record name | Bendamustine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16506-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bendamustine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016506277 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bendamustine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bendamustine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2046888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16506-27-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BENDAMUSTINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9266D9P3PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bendamustine | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7763 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Bendamustine's Intricate Dance with DNA Repair: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the core mechanism of action of bendamustine, with a specific focus on its intricate interplay with DNA repair pathways. This compound, a unique chemotherapeutic agent with a hybrid structure of an alkylating agent and a purine analog, exhibits a distinct cytotoxicity profile. This guide will explore the molecular pathways affected by this compound, present quantitative data on its efficacy, and provide detailed experimental protocols for key assays used to elucidate its mechanism.

Core Mechanism of Action: Beyond Simple Alkylation

This compound's primary mode of action is the induction of DNA damage. As a bifunctional alkylating agent, it forms covalent bonds with electron-rich nucleophilic moieties in the DNA, leading to the formation of both intrastrand and interstrand cross-links.[1][2] This extensive DNA damage physically obstructs DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][3]

What sets this compound apart from conventional alkylating agents like cyclophosphamide and melphalan is the durability and nature of the DNA lesions it creates. The DNA single- and double-strand breaks induced by this compound are more extensive and persist for longer periods.[4] Furthermore, its unique benzimidazole ring is thought to contribute to its distinct activity, potentially by influencing its interaction with DNA and conferring antimetabolite properties.

This compound's Impact on DNA Repair Pathways

The cytotoxicity of this compound is intricately linked to its modulation of various DNA repair pathways. Unlike other alkylators that primarily trigger repair by O-6-methylguanine-DNA methyltransferase, this compound uniquely activates the base excision repair (BER) pathway. The BER pathway is a more complex and time-consuming repair process, and its activation by this compound may overwhelm the cell's repair capacity.

Activation of the DNA Damage Response (DDR)

This compound-induced DNA damage triggers a robust DNA Damage Response (DDR), a complex signaling network that senses DNA lesions, activates cell cycle checkpoints, and initiates DNA repair or apoptosis. Key players in this response are the apical kinases, Ataxia Telangiectasia Mutated (ATM) and ATM and Rad3-related (ATR).

-

ATM-Chk2 Pathway: this compound activates the ATM-Chk2 signaling cascade, a crucial pathway in response to DNA double-strand breaks. This leads to the phosphorylation of downstream targets that mediate G2/M cell cycle arrest, providing time for DNA repair.

-

ATR-Chk1 Pathway: The ATR-Chk1 pathway is also activated by this compound, contributing to cell cycle arrest and the cellular response to replication stress caused by DNA adducts.

The activation of these pathways is a critical determinant of cell fate. If the DNA damage is beyond repair, the DDR signaling will shift towards inducing apoptosis, often through a p53-dependent mechanism.

Interaction with PARP Inhibition

Poly(ADP-ribose) polymerase (PARP) is a key enzyme in the repair of single-strand DNA breaks. Preclinical studies have shown that combining this compound with PARP inhibitors, such as veliparib, enhances its cytotoxic effects. By inhibiting PARP, the repair of single-strand breaks is compromised, leading to the accumulation of double-strand breaks during DNA replication, a concept known as synthetic lethality. This combination has shown promising preliminary activity in B-cell lymphomas.

Quantitative Data on this compound's Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| THP-1 | Acute Monocytic Leukemia | Not specified, but comparative data provided | |

| MCF 7 | Breast Carcinoma | Not specified, but shown to be active | |

| MCF 7 AD | Doxorubicin-resistant Breast Carcinoma | Not specified, but shown to be active | |

| SU-DHL-1 | Non-Hodgkin's Lymphoma | 50 | |

| ATL cell lines | Adult T-cell Leukemia | 44.9 ± 25.0 | |

| MCL cell lines | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| DLBCL/BL cell lines | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 | |

| MM cell lines | Multiple Myeloma | 44.8 ± 22.5 | |

| Myeloma cell lines | Multiple Myeloma | 35-65 µg/mL (approx. 98-182 µM) |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to study the mechanism of action of this compound.

Comet Assay (Single-Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Protocol:

-

Cell Preparation: Treat cells with the desired concentrations of this compound for the specified duration. Harvest and resuspend cells in ice-cold PBS to a concentration of 1 x 10^5 cells/mL.

-

Slide Preparation: Mix 10 µL of the cell suspension with 75 µL of 0.5% low melting point agarose at 37°C. Pipette the mixture onto a microscope slide pre-coated with 1% normal melting point agarose. Cover with a coverslip and allow to solidify on ice for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in freshly prepared, ice-cold lysis buffer (2.5 M NaCl, 100 mM Na2EDTA, 10 mM Tris-HCl, pH 10, with 1% Triton X-100 and 10% DMSO added just before use) for at least 1 hour at 4°C in the dark.

-

Alkaline Unwinding: Gently remove the slides from the lysis buffer and place them in a horizontal gel electrophoresis tank filled with fresh, chilled alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na2EDTA, pH > 13). Let the DNA unwind for 20-40 minutes at 4°C.

-

Electrophoresis: Perform electrophoresis at 25 V and 300 mA for 20-30 minutes at 4°C.

-

Neutralization and Staining: After electrophoresis, gently wash the slides three times for 5 minutes each with neutralization buffer (0.4 M Tris-HCl, pH 7.5). Stain the DNA with 50 µL of a fluorescent dye (e.g., SYBR Gold or ethidium bromide) for 5 minutes in the dark.

-

Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software.

Immunofluorescence for γ-H2AX and 53BP1 Foci

This technique is used to visualize and quantify the formation of DNA double-strand breaks.

Protocol:

-

Cell Culture and Treatment: Seed cells on glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with this compound at the desired concentrations and for the indicated times.

-

Fixation and Permeabilization: Wash the cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash again with PBS and permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the coverslips in a blocking solution (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the coverslips with primary antibodies against γ-H2AX (e.g., anti-phospho-Histone H2A.X Ser139) and 53BP1, diluted in blocking solution, overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594), diluted in blocking solution, for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Wash the coverslips three times with PBS. Counterstain the nuclei with DAPI (4',6-diamidino-2-phenylindole) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence or confocal microscope. The number and intensity of γ-H2AX and 53BP1 foci per nucleus are quantified using image analysis software.

Western Blotting for DNA Damage Response Proteins

Western blotting is used to detect and quantify the expression and phosphorylation status of key proteins in the DNA damage response pathway.

Protocol:

-

Cell Lysis: Treat cells with this compound as required. Harvest the cells and lyse them in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-ATM, phospho-Chk2, phospho-H2AX, PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizing the Pathways and Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Conclusion

This compound's unique chemical structure translates into a multifaceted mechanism of action that distinguishes it from conventional alkylating agents. Its ability to induce extensive and durable DNA damage, coupled with its distinct engagement of the base excision repair pathway and robust activation of the DNA damage response, underscores its potent anti-neoplastic activity. A thorough understanding of these intricate interactions with DNA repair pathways is paramount for optimizing its clinical use, identifying rational combination therapies, and developing strategies to overcome potential resistance mechanisms. The experimental protocols and visualizations provided in this guide offer a foundational framework for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound.

References

The Unique Cytotoxic Profile of Bendamustine: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine, a cytotoxic agent with a unique chemical structure featuring a benzimidazole ring, exhibits a distinct cytotoxic profile compared to traditional alkylating agents. This technical guide provides an in-depth analysis of this compound's mechanisms of action, comparative cytotoxicity, and its impact on cellular signaling pathways. Quantitative data are summarized in structured tables for clear comparison, and detailed methodologies for key experimental procedures are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its unique properties.

Introduction

This compound was initially synthesized in the 1960s and combines structural elements of an alkylating agent and a purine analog.[1][2] This hybrid structure is believed to contribute to its unique and potent anti-neoplastic activity.[2][3] Clinically, this compound has demonstrated significant efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL), even in cases resistant to other alkylating agents.[3] This guide explores the molecular basis for this compound's distinct cytotoxic profile.

Unique Mechanisms of Action

This compound's cytotoxicity is multifaceted, distinguishing it from conventional alkylators like cyclophosphamide, chlorambucil, and melphalan.

-

Extensive and Durable DNA Damage: this compound induces more extensive and persistent DNA single- and double-strand breaks compared to other alkylators. This robust and lasting DNA damage is a key contributor to its potent cytotoxic effect.

-

Activation of Base Excision Repair (BER): Unlike other alkylating agents that primarily trigger O-6-methylguanine-DNA methyltransferase and alkyltransferase DNA repair mechanisms, this compound activates the base excision DNA repair (BER) pathway. This differential activation of DNA repair pathways may contribute to its efficacy in alkylator-resistant tumors.

-

Induction of Mitotic Catastrophe: this compound can induce cell death through a non-apoptotic pathway known as mitotic catastrophe. This is particularly relevant in tumor cells with defective apoptotic pathways (e.g., p53 mutations), allowing this compound to bypass this common resistance mechanism. It achieves this by inhibiting mitotic checkpoints.

-

Purine Analog-like Properties: The benzimidazole ring in this compound's structure confers properties similar to purine analogs. This allows for rapid intracellular uptake via nucleoside transporters, leading to a faster induction of the DNA damage response and apoptosis compared to other alkylating agents.

-

Induction of Apoptosis: this compound is a potent inducer of apoptosis through both p53-dependent and independent pathways. It activates the intrinsic mitochondrial apoptotic pathway, involving the upregulation of pro-apoptotic proteins like PUMA and NOXA.

Comparative Cytotoxicity Data

The following tables summarize the in vitro cytotoxic activity of this compound in comparison to other alkylating agents across various hematological cancer cell lines.

Table 1: IC50 Values of this compound in Various Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Citation |

| NCI-H929 | Multiple Myeloma | 35-65 µg/ml | |

| OPM-2 | Multiple Myeloma | 35-65 µg/ml | |

| RPMI-8226 | Multiple Myeloma | 35-65 µg/ml | |

| U266 | Multiple Myeloma | 35-65 µg/ml | |

| ATL cell lines | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | |

| MCL cell lines | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| DLBCL/BL cell lines | Diffuse Large B-cell Lymphoma/Burkitt Lymphoma | 47.5 ± 26.8 | |

| MM cell lines | Multiple Myeloma | 44.8 ± 22.5 | |

| THP-1 | Acute Monocytic Leukemia | Not specified |

*Note: Original data in µg/ml. Conversion to µM depends on the specific molecular weight used in the study.

Key Signaling Pathways Affected by this compound

This compound-induced DNA damage triggers a robust cellular response involving several key signaling pathways.

ATM-Chk2-Cdc25A Pathway and G2/M Cell Cycle Arrest

This compound treatment leads to the activation of the Ataxia Telangiectasia Mutated (ATM) kinase, a primary sensor of DNA double-strand breaks. Activated ATM then phosphorylates and activates the checkpoint kinase Chk2. Chk2, in turn, targets the phosphatase Cdc25A for degradation, leading to the inhibitory phosphorylation of Cdc2 and subsequent arrest of the cell cycle in the G2/M phase.

ATM-p53-p21 Pathway and Apoptosis

In addition to the Chk2 pathway, activated ATM also phosphorylates and stabilizes the tumor suppressor protein p53. Activated p53 then transcriptionally upregulates the cyclin-dependent kinase inhibitor p21, which further contributes to cell cycle arrest. Furthermore, p53 activation plays a crucial role in initiating the apoptotic cascade in response to extensive DNA damage.

Detailed Experimental Protocols

This section provides an overview of the methodologies for key experiments used to characterize the cytotoxic profile of this compound.

Cell Viability and Cytotoxicity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 24 hours.

-

Drug Treatment: Treat cells with a range of concentrations of this compound and a vehicle control.

-

Incubation: Incubate the cells for the desired duration (e.g., 72 hours).

-

MTT Addition: Remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well.

-

Formazan Formation: Incubate the plate for 1.5 hours at 37°C.

-

Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.

Apoptosis Analysis (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time.

-

Cell Harvesting: Harvest approximately 1-5 x 10^5 cells by centrifugation.

-

Washing: Wash the cells once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Binding Buffer.

-

Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.

-

Incubation: Incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content.

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound and harvest approximately 1 x 10^6 cells.

-

Fixation: Fix the cells in cold 70% ethanol while vortexing and incubate on ice for at least 30 minutes.

-

Washing: Wash the cells twice with PBS.

-

RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.

-

PI Staining: Add propidium iodide solution to stain the cellular DNA.

-

Incubation: Incubate at room temperature for 5-10 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.

Gene Expression Analysis (Microarray and Real-Time PCR)

These techniques are used to investigate the effect of this compound on the expression of thousands of genes simultaneously (microarray) or to quantify the expression of specific genes of interest (RT-PCR).

Microarray Protocol Outline:

-

Cell Treatment and RNA Extraction: Treat cells (e.g., SU-DHL-1) with this compound, phosphoramide mustard, or chlorambucil for a specified time (e.g., 8 hours) and extract total RNA.

-

cRNA Synthesis and Labeling: Synthesize and label complementary RNA (cRNA) from the extracted RNA.

-

Hybridization: Hybridize the labeled cRNA to a microarray chip (e.g., Affymetrix GeneChip).

-

Scanning and Data Analysis: Scan the microarray chip and analyze the raw data to identify differentially expressed genes.

Real-Time PCR (qRT-PCR) Protocol Outline:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from treated and untreated cells and reverse transcribe it into complementary DNA (cDNA).

-

PCR Amplification: Perform real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) to amplify and detect the target cDNA.

-

Data Analysis: Analyze the amplification data to determine the relative expression levels of the target genes, often normalized to a housekeeping gene.

Conclusion

This compound exhibits a unique cytotoxic profile that distinguishes it from other alkylating agents. Its ability to induce extensive and durable DNA damage, activate specific DNA repair pathways, trigger mitotic catastrophe, and its purine analog-like properties contribute to its potent anti-cancer activity, particularly in malignancies resistant to conventional therapies. The detailed understanding of its mechanisms of action and the signaling pathways it modulates, as outlined in this guide, provides a solid foundation for further research and the development of novel therapeutic strategies involving this unique cytotoxic agent.

References

- 1. This compound–rituximab elicits dual tumoricidal and immunomodulatory responses via cGAS–STING activation in diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Dose Dependent Effects on Cell Cycle Checkpoints and DNA Repair by this compound - PMC [pmc.ncbi.nlm.nih.gov]

Bendamustine's Dual Function: An In-depth Technical Guide on its Core Mechanisms as an Alkylating Agent and Purine Analog

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bendamustine is a unique chemotherapeutic agent with a bifunctional structure that contributes to its distinct cytotoxic profile. It incorporates a nitrogen mustard group, characteristic of alkylating agents, and a benzimidazole ring, which shares structural similarities with purine analogs.[1][2][3] This dual nature underpins its potent anti-neoplastic activity, which has demonstrated significant efficacy in the treatment of various hematological malignancies, including chronic lymphocytic leukemia (CLL) and indolent B-cell non-Hodgkin lymphoma (NHL).[2][4] This technical guide delves into the core mechanisms of this compound, presenting quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the key signaling pathways it modulates.

Dual Mechanism of Action

This compound's cytotoxic effects are primarily attributed to its function as a DNA alkylating agent, a mechanism it shares with other nitrogen mustards like cyclophosphamide and chlorambucil. The nitrogen mustard group forms covalent bonds with electron-rich nucleophilic groups in DNA, leading to the formation of interstrand and intrastrand cross-links. This extensive DNA damage disrupts DNA replication and transcription, ultimately triggering cell death pathways.

What distinguishes this compound is its purine-like benzimidazole ring. It is hypothesized that this structure may contribute to a different pattern of DNA damage and repair compared to traditional alkylating agents. Furthermore, some studies suggest that the purine analog-like properties of this compound may facilitate its cellular uptake via nucleoside transporters, potentially leading to a more rapid and robust DNA damage response.

Quantitative Data on this compound's Efficacy

The in vitro and clinical efficacy of this compound has been extensively documented. The following tables summarize key quantitative data.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| NCI-H929 | Multiple Myeloma | 35-65 µg/mL | |

| OPM-2 | Multiple Myeloma | 35-65 µg/mL | |

| RPMI-8226 | Multiple Myeloma | 35-65 µg/mL | |

| U266 | Multiple Myeloma | 35-65 µg/mL | |

| ATL Cell Lines | Adult T-cell Leukemia/Lymphoma | 44.9 ± 25.0 | |

| MCL Cell Lines | Mantle Cell Lymphoma | 21.1 ± 16.2 | |

| DLBCL/BL Lines | Diffuse Large B-cell/Burkitt Lymphoma | 47.5 ± 26.8 | |

| MM Cell Lines | Multiple Myeloma | 44.8 ± 22.5 | |

| MCF 7 AD | Doxorubicin-resistant Breast Cancer | Active | |

| THP-1 | Acute Monocytic Leukemia | ~25 |

*Note: Original data in µg/mL. Conversion to µM depends on the specific molecular weight used in the study.

Table 2: Clinical Efficacy of this compound-Based Regimens

| Indication | Treatment Regimen | Overall Response Rate (ORR) | Complete Response (CR) Rate | Progression-Free Survival (PFS) | Overall Survival (OS) | Reference |

| Chronic Lymphocytic Leukemia (CLL) | ||||||

| Relapsed/Refractory CLL | This compound Monotherapy | 56-93% | 7-29% | - | - | |

| Previously Untreated CLL | This compound vs. Chlorambucil | 67% vs. 30% | - | 21.5 vs. 8.3 months | No difference | |

| Relapsed/Refractory CLL | This compound + Rituximab (BR) | 58% | - | - | - | |

| Indolent Non-Hodgkin Lymphoma (iNHL) & MCL | ||||||

| First-line iNHL or MCL (BRIGHT Study) | BR vs. R-CHOP/R-CVP | 97% vs. 91% | 31% vs. 25% | 5-year: 65.5% vs. 55.8% | No significant difference | |

| Relapsed iNHL & MCL | BR vs. Fludarabine + Rituximab (FR) | Higher with BR | Higher with BR | 34.2 vs. 11.7 months | 109.7 vs. 49.1 months | |

| First-line Follicular Lymphoma (Grade 3A) | BR vs. R-CHOP | 97% vs. 96% | - | 15 vs. 11.7 years | Similar | |

| Advanced Follicular Lymphoma | BR followed by maintenance R | - | - | 2-year EFS: 85% | 2-year: 92% |

Key Signaling Pathways Modulated by this compound

This compound-induced DNA damage activates critical cell signaling pathways that govern cell cycle arrest and apoptosis.

DNA Damage Response and Cell Cycle Arrest

Upon DNA damage, this compound primarily activates the Ataxia Telangiectasia Mutated (ATM) protein kinase. Activated ATM then phosphorylates and activates the checkpoint kinase 2 (Chk2). This initiates a cascade that leads to G2/M cell cycle arrest through the degradation of the Cdc25A phosphatase, which is necessary for entry into mitosis.

Induction of Apoptosis

In addition to cell cycle arrest, this compound robustly induces apoptosis. The activated ATM also phosphorylates the tumor suppressor protein p53 at Serine 15. Phosphorylated p53 then acts as a transcription factor, upregulating the expression of the cyclin-dependent kinase inhibitor p21. p21 contributes to cell cycle arrest and also plays a role in promoting apoptosis.

Detailed Experimental Protocols

Assessment of Apoptosis by Annexin V/Propidium Iodide Staining

This protocol details the methodology for quantifying apoptosis in cell cultures treated with this compound using flow cytometry.

Materials:

-

Annexin V-FITC Apoptosis Detection Kit

-

Phosphate-Buffered Saline (PBS)

-

Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)

-

Propidium Iodide (PI) solution (50 µg/mL in PBS)

-

RNase A solution (100 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed cells at an appropriate density and treat with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours). Include an untreated control.

-

Cell Harvesting:

-

For suspension cells, collect cells by centrifugation at 300 x g for 5 minutes.

-

For adherent cells, gently trypsinize and collect cells.

-

-

Washing: Wash cells twice with ice-cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

-

FITC signal (Annexin V) is detected in the FL1 channel and PI signal in the FL2 channel.

-

Live cells: Annexin V-negative, PI-negative.

-

Early apoptotic cells: Annexin V-positive, PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive, PI-positive.

-

Cell Cycle Analysis by Propidium Iodide Staining

This protocol outlines the procedure for analyzing the cell cycle distribution of this compound-treated cells.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 0.1% Triton X-100, 0.1% sodium citrate in PBS)

-

RNase A (100 µg/mL)

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Treat cells with this compound as described in the apoptosis assay protocol.

-

Cell Harvesting and Washing: Harvest and wash cells once with PBS.

-

Fixation:

-

Resuspend the cell pellet in 500 µL of PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Washing: Centrifuge the fixed cells at 850 x g for 5 minutes and wash twice with PBS.

-

Staining:

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Add 5 µL of RNase A (100 µg/mL) to each sample.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Analysis:

-

Analyze the samples on a flow cytometer.

-

The DNA content is measured by the intensity of PI fluorescence.

-

The distribution of cells in G0/G1, S, and G2/M phases of the cell cycle is determined based on the DNA content histogram.

-

Western Blot Analysis of DNA Damage Response Proteins

This protocol provides a general framework for detecting the activation of key proteins in the DNA damage response pathway.

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ATM (Ser1981), anti-phospho-Chk2 (Thr68), anti-phospho-p53 (Ser15))

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS and lyse in RIPA buffer.

-

Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant (cell lysate).

-

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer:

-

Separate the protein samples on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane with TBST.

-

Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the in vitro effects of this compound.

Conclusion

This compound's unique chemical structure, combining an alkylating agent and a purine analog moiety, results in a distinct and potent anti-cancer agent. Its ability to induce extensive and durable DNA damage, coupled with the activation of key DNA damage response and apoptotic pathways, underscores its clinical efficacy. The provided quantitative data, detailed experimental protocols, and pathway visualizations offer a comprehensive resource for researchers and drug development professionals seeking to further understand and exploit the therapeutic potential of this compound.

References

- 1. This compound: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. This compound in the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

Bendamustine Hydrochloride: A Technical Guide to Synthesis and Chemical Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bendamustine hydrochloride is a potent bifunctional alkylating agent with a unique chemical structure that combines a nitrogen mustard group with a benzimidazole ring, conferring both alkylating and potential antimetabolite properties.[1] This dual mechanism of action contributes to its clinical efficacy in treating various hematological malignancies, including chronic lymphocytic leukemia and non-Hodgkin's lymphoma.[2] This technical guide provides an in-depth overview of the synthesis and chemical structure of this compound hydrochloride, including detailed experimental protocols, quantitative data, and visualizations of its synthetic pathway and mechanism of action.

Chemical Structure and Properties

This compound hydrochloride is the hydrochloride salt of 4-[5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl]butanoic acid.[3] The molecule's structure is characterized by a purine analog-like benzimidazole ring, which may contribute to its unique activity profile compared to other alkylating agents.[1][4]

| Property | Value | Reference |

| Chemical Formula | C₁₆H₂₁Cl₂N₃O₂ · HCl | |

| Molecular Weight | 394.72 g/mol (anhydrous basis) | |

| CAS Number | 3543-75-7 | |

| Appearance | Off-white powder | |

| Solubility | >30 mg/mL in H₂O | |

| IUPAC Name | 4-[5-[bis(2-chloroethyl)amino]-1-methylbenzimidazol-2-yl]butanoic acid;hydrochloride |

Synthesis of this compound Hydrochloride

Several synthetic routes for this compound hydrochloride have been reported, often starting from substituted nitroanilines. A common pathway involves the formation of the benzimidazole ring, followed by the introduction of the bis(2-chloroethyl)amino group and subsequent hydrolysis to yield the final product. The following sections detail a representative synthetic scheme and experimental protocols.

Synthetic Workflow

The synthesis of this compound hydrochloride is a multi-step process that can be visualized as follows:

Caption: Synthetic workflow for this compound hydrochloride.

Experimental Protocols

The following protocols are representative of the synthetic steps illustrated above.

Step 1: Synthesis of N-Methyl-2,4-dinitrophenylamine

-

Reaction: 2,4-Dinitrochlorobenzene is reacted with a methylamine solution.

-

Procedure: To a 30% methylamine solution in ethanol, 2,4-dinitrochlorobenzene is added in portions while maintaining the temperature below 35°C. The reaction is exothermic. After the addition is complete, the mixture is stirred for approximately 1.5 hours. The resulting yellow solid is collected by filtration.

-

Yield: ~96%

Step 2: Synthesis of N1-Methyl-4-nitro-1,2-phenylenediamine

-

Reaction: The nitro group at the 2-position of N-methyl-2,4-dinitrophenylamine is selectively reduced.

-

Procedure: This step typically involves catalytic hydrogenation using a catalyst such as Raney nickel in a solvent like methanol. The reaction is carried out at room temperature for several hours.

Step 3: Synthesis of Ethyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

-

Reaction: The diamine intermediate is reacted with glutaric anhydride, followed by cyclization and esterification.

-

Procedure: The diamine is dissolved in a suitable solvent, and glutaric anhydride is added. The mixture is heated to form the corresponding amide, which then undergoes cyclization in the presence of an acid catalyst. Subsequent esterification with ethanol yields the desired product. For instance, the intermediate can be refluxed in absolute ethanol with concentrated sulfuric acid.

Step 4: Synthesis of Ethyl 4-(5-amino-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

Reaction: The remaining nitro group is reduced to an amine.

-

Procedure: Similar to Step 2, this reduction is typically achieved through catalytic hydrogenation.

Step 5: Synthesis of Ethyl 4-(5-(bis(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

Reaction: The amino group is alkylated with a 2-haloethanol, such as 2-bromoethanol.

-

Procedure: The amino intermediate is reacted with 2-bromoethanol in the presence of a base like calcium carbonate and a solvent such as acetonitrile. The reaction mixture is heated under reflux for an extended period (e.g., 34-38 hours).

Step 6: Synthesis of Ethyl 4-(5-(bis(2-chloroethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate

-

Reaction: The hydroxyl groups are replaced with chlorine atoms using a chlorinating agent.

-

Procedure: The dihydroxy intermediate is dissolved in a solvent like chloroform and cooled (e.g., 0-5°C). Thionyl chloride is then added dropwise. The reaction is stirred at a low temperature and then allowed to proceed at room temperature.

Step 7: Synthesis of this compound Hydrochloride

-

Reaction: The ethyl ester is hydrolyzed under acidic conditions to form the carboxylic acid and the hydrochloride salt.

-

Procedure: The chloroethyl intermediate is treated with concentrated hydrochloric acid and heated (e.g., 90-95°C) for several hours. After cooling, the product crystallizes and can be collected. Purification can be achieved by recrystallization from water.

Quantitative Data Summary

| Step | Product | Purity | Yield | Reference |

| 1 | N-Methyl-2,4-dinitrophenylamine | - | 96% | |

| 3 | Intermediate 2 (from 2-chloro-5-nitroaniline) | - | 91.7% | |

| 7 | This compound Hydrochloride | >99.8% | 58% (from dihydroxy intermediate) | |

| 7 | This compound Hydrochloride | >99.5% | - | |

| 7 | This compound Hydrochloride | 99.1% | - |

Note: Yields and purities can vary significantly based on the specific reaction conditions and purification methods employed.

Mechanism of Action

This compound hydrochloride exerts its cytotoxic effects primarily through its action as a DNA alkylating agent. Its bifunctional nature allows it to form both intra-strand and inter-strand DNA cross-links, which inhibits DNA replication and transcription, ultimately leading to cell death. The benzimidazole ring may also confer antimetabolite properties, distinguishing its mechanism from other nitrogen mustards.

The DNA damage induced by this compound activates a complex cellular response.

References

- 1. This compound: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound | C16H21Cl2N3O2 | CID 65628 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mechanism of action: the unique pattern of this compound-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Preclinical in vitro studies of bendamustine cytotoxicity

An In-Depth Technical Guide to Preclinical In Vitro Studies of Bendamustine Cytotoxicity

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical in vitro studies investigating the cytotoxic effects of this compound. It details the compound's complex mechanism of action, summarizes key quantitative data from various studies, outlines common experimental protocols, and visualizes the critical signaling pathways involved in its activity.

Introduction: The Unique Profile of this compound

This compound is a unique chemotherapeutic agent with a bifunctional structure, incorporating an alkylating nitrogen mustard group and a purine-like benzimidazole ring.[1][2] This hybrid structure was designed to confer both alkylating and potential antimetabolite properties.[1][3] Clinically effective in treating hematological malignancies like chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma, this compound exhibits a distinct pattern of cytotoxicity and a unique mechanism of action compared to conventional alkylating agents.[1] Its activity against both quiescent and dividing cells, and its efficacy in cancers resistant to other alkylators, stems from a multifaceted mechanism that includes extensive DNA damage, robust activation of apoptosis, cell cycle disruption, and induction of mitotic catastrophe.

Core Mechanisms of this compound Cytotoxicity

In vitro studies have revealed that this compound's cytotoxic effects are not attributable to a single mode of action but rather a combination of interconnected cellular events.

-

DNA Damage and Repair Inhibition : The primary mechanism involves extensive DNA alkylation, causing both intrastrand and interstrand DNA cross-links. This leads to the formation of DNA double-strand breaks (DSBs) that are repaired more slowly and less efficiently compared to damage induced by other alkylating agents. Unlike other alkylators, this compound uniquely activates a base excision DNA repair pathway instead of an alkyltransferase-based mechanism, which may contribute to a lower potential for drug resistance.

-

Induction of Apoptosis : this compound is a potent inducer of apoptosis. It triggers the intrinsic (mitochondrial) apoptotic pathway, mediated by the generation of reactive oxygen species (ROS). This process involves the upregulation of pro-apoptotic proteins PUMA and NOXA, leading to the activation of BAX and BAK. This activation results in the release of mitochondrial proteins that activate caspases, executing programmed cell death. Notably, this compound retains its efficacy in p53-deficient cancer cells.

-

Cell Cycle Disruption : The drug's impact on the cell cycle is concentration-dependent. Low concentrations of this compound typically cause a transient arrest in the G2 phase of the cell cycle. In contrast, higher concentrations lead to a more sustained arrest in the S phase. This disruption prevents damaged cells from progressing into mitosis.

-

Mitotic Catastrophe : In malignant cells where apoptotic pathways are dysfunctional, this compound can induce an alternative form of cell death known as mitotic catastrophe. This process is a form of regulated necrosis that occurs when cells with significant DNA damage attempt to enter mitosis, leading to aberrant chromosome segregation and cell death.

-

Endoplasmic Reticulum (ER) Stress : Evidence suggests that this compound induces ER stress, as indicated by the upregulation of the pro-apoptotic gene CHOP. This activation of the ER stress pathway contributes to its overall anticancer activity.

-

Modulation of Survival Signaling : this compound has been shown to inhibit the catalytic subunit of the linear ubiquitin chain assembly complex (LUBAC). This inhibition can switch survival signals from the tumor necrosis factor receptor superfamily (TNFRSF), such as CD40 and BAFF-R, into death signals, making lymphoma cells more susceptible to apoptosis.

Experimental Protocols for Assessing this compound Cytotoxicity

The following protocols are commonly employed in in vitro studies to characterize the cytotoxic effects of this compound.

Cell Lines and Culture

A wide range of human cancer cell lines have been used, including:

-

Leukemia/Lymphoma : SKW-3, BV-173, HL-60, RS4;11, Raji, Jeko-1, Z-138, and primary cells from CLL patients.

-

Multiple Myeloma : MM.1s.

-

Breast Cancer : Various breast carcinoma cell lines.

-

Other Solid Tumors : HeLa and A549 cells.

Cells are typically cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity and Viability Assays

The most common method to quantify this compound's cytotoxic effect is the MTT assay.

-

Seeding : Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10⁴ cells per well).

-

Treatment : Cells are exposed to a range of this compound concentrations (e.g., 0-100 µM) for specific durations (e.g., 24, 48, or 72 hours).

-

MTT Addition : Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Incubation & Solubilization : Plates are incubated to allow viable cells to reduce the yellow MTT to purple formazan crystals. The formazan is then solubilized.

-

Measurement : The absorbance is read on a microplate reader (e.g., at 490 nm).

-

Analysis : Cell viability is expressed as a percentage relative to untreated control cells. The IC50 value (the concentration that inhibits cell growth by 50%) is calculated from the dose-response curves.

Apoptosis Detection Assays

Multiple methods are used to confirm and quantify apoptosis.

-

Flow Cytometry : This is a primary method for quantifying apoptotic cells. Cells are stained with Annexin V (which binds to phosphatidylserine on the surface of early apoptotic cells) and a viability dye like Propidium Iodide (PI) or 7-AAD. This allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.

-

PARP Cleavage : Poly-(ADP-ribose) polymerase (PARP) is a protein cleaved by caspases during apoptosis. Western blotting is used to detect the cleaved fragment of PARP, which serves as a biochemical marker of apoptosis.

-

DNA Fragmentation : Oligonucleosomal DNA fragmentation, a hallmark of late-stage apoptosis, can be visualized by DNA gel electrophoresis, where a characteristic "ladder" pattern appears.

DNA Damage Response Analysis

The induction of DNA double-strand breaks is a key event in this compound's mechanism.

-

Immunofluorescence for γH2AX Foci : The phosphorylation of histone H2AX to form γH2AX is one of the earliest markers of DSBs.

-

Treatment : Cells are grown on coverslips and treated with this compound.

-

Fixation & Permeabilization : Cells are fixed and permeabilized to allow antibody entry.

-

Staining : Cells are incubated with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody. Nuclear DNA is counterstained with DAPI.

-

Imaging & Quantification : The formation of distinct fluorescent foci within the nucleus is visualized using fluorescence microscopy, and the number of foci per cell is quantified as a measure of DSBs.

-

Quantitative Data on this compound Cytotoxicity

The cytotoxic potency of this compound varies across different cancer cell types. The following tables summarize representative quantitative data from in vitro studies.

| Cell Type Category | Cell Line / Condition | Metric | Value | Source |

| Chronic Lymphocytic Leukemia | Untreated CLL Patient Cells | LD50 (48h) | 7.3 µg/mL | |

| Pretreated CLL Patient Cells | LD50 (48h) | 4.4 µg/mL | ||

| CLL Patient Cells | Cytotoxicity (1-50 µg/mL, 48h) | 30.4% to 94.8% | ||

| Adult T-Cell Leukemia | ATL Cell Lines (Mean) | IC50 (72h) | 44.9 ± 25.0 µM | |

| Mantle Cell Lymphoma | MCL Cell Lines (Mean) | IC50 (72h) | 21.1 ± 16.2 µM | |

| Diffuse Large B-Cell Lymphoma | DLBCL/BL Cell Lines (Mean) | IC50 (72h) | 47.5 ± 26.8 µM | |

| Multiple Myeloma | MM Cell Lines (Mean) | IC50 (72h) | 44.8 ± 22.5 µM |

Visualizing this compound's Mechanism of Action

The following diagrams, generated using the DOT language, illustrate the key pathways and experimental workflows associated with this compound's cytotoxic activity.

References

Bendamustine's Impact on Cell Cycle Progression and Mitotic Catastrophe: A Technical Guide

Introduction

Bendamustine is a unique bifunctional chemotherapeutic agent, structurally combining an alkylating nitrogen mustard group with a purine-like benzimidazole ring.[1][2] This hybrid structure confers a distinct pattern of cytotoxicity and mechanism of action compared to conventional alkylating agents.[2][3][4] Clinically, this compound has demonstrated significant efficacy in treating hematologic malignancies, including cases refractory to other alkylators. Its therapeutic effect is deeply rooted in its ability to induce extensive and durable DNA damage, which consequently triggers profound alterations in cell cycle progression and can lead to a form of cell death known as mitotic catastrophe.

This technical guide provides an in-depth examination of the molecular mechanisms through which this compound modulates the cell cycle and induces mitotic catastrophe. It is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of these core processes. The guide summarizes key quantitative data, outlines detailed experimental protocols for relevant assays, and visualizes the critical signaling pathways and workflows.

This compound's Effect on Cell Cycle Progression

This compound's primary cytotoxic effect stems from its ability to cause DNA cross-linking, leading to single- and double-strand breaks. This DNA damage activates cellular checkpoint pathways, resulting in cell cycle arrest. The specific phase of arrest is often dose-dependent. Low concentrations typically induce a G2/M arrest, providing the cell an opportunity to repair the damage, whereas higher concentrations can cause a more severe S-phase arrest.

The G2/M Arrest Signaling Cascade

In many cancer cell lines, particularly multiple myeloma, this compound at concentrations of 10-30 µg/mL leads to a robust G2 cell cycle arrest. This process is primarily orchestrated by the Ataxia Telangiectasia Mutated (ATM) kinase, a key sensor of DNA double-strand breaks.

The key signaling events are as follows:

-

DNA Damage Sensing and ATM Activation: this compound-induced DNA double-strand breaks trigger the activation of the ATM kinase. Notably, the related ATR (ATM and Rad3-related) kinase and its downstream effector Chk1 are generally not activated.

-

Chk2 Activation and Cdc25A Degradation: Activated ATM phosphorylates and activates Checkpoint Kinase 2 (Chk2). Chk2, in turn, targets the Cdc25A phosphatase for degradation. Cdc25A is necessary to remove inhibitory phosphates from cyclin-dependent kinases, so its degradation is a critical step in halting cell cycle progression.

-

Inhibition of the Mitosis-Promoting Factor (MPF): The key controller for entry into mitosis is the MPF, a complex of Cdc2 (also known as Cdk1) and Cyclin B. The degradation of Cdc25A prevents the activation of Cdc2. Consequently, Cdc2 remains in an inhibited state through phosphorylation at Tyr15, which is accompanied by an increase in Cyclin B1 levels.

-

p53-p21 Pathway Activation: ATM also directly activates the tumor suppressor protein p53 via phosphorylation at Ser15. Activated p53 then promotes the transcription of the cyclin-dependent kinase inhibitor p21. The p21 protein directly binds to and inhibits the Cdc2/Cyclin B complex, reinforcing the G2 arrest.

Caption: this compound-induced G2 arrest pathway.

Mitotic Catastrophe as a Cell Death Mechanism

Mitotic catastrophe is a form of cell death that occurs during or after a faulty mitosis. It is a crucial anti-cancer mechanism, as it can eliminate tumor cells that have defective cell cycle checkpoints, a common feature of cancer. This compound is a potent inducer of mitotic catastrophe.

The process is initiated when cells with substantial, unrepaired DNA damage bypass the G2 checkpoint and prematurely enter mitosis. This is particularly relevant in cancer cells with mutated or non-functional p53, which weakens the G2 checkpoint. The attempt to segregate damaged chromosomes leads to gross chromosomal abnormalities, multipolar spindles, and ultimately, cell death. This cell death can occur during mitosis or in the subsequent G1 phase and may present with features of apoptosis or necrosis.

This compound's role extends beyond just causing the initial damage. Studies have shown it can also inhibit mitotic checkpoints directly by downregulating key mitotic kinases like Polo-like kinase 1 (PLK1) and Aurora Kinases (AAK), further promoting a catastrophic mitotic failure.

Caption: this compound-induced mitotic catastrophe.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on cell cycle distribution and cell viability as reported in the literature.

Table 1: Effect of this compound on Cell Cycle Distribution

| Cell Line | Concentration | Treatment Time | % of Cells in G2/M Phase (Approx.) | Reference |

|---|---|---|---|---|

| NCI-H929 (Myeloma) | 10-30 µg/mL | 48 h | 32% increase | |

| RPMI-8226 (Myeloma) | 10-30 µg/mL | 48 h | 43% increase | |

| U266 (Myeloma) | 10-30 µg/mL | 48 h | Statistically significant increase | |

| HeLa (Cervical Cancer) | 25-100 µM | 24 h | Accumulation at 4N DNA content | |

| HeLa (Cervical Cancer) | 200 µM | 24 h | S Phase Arrest | |

| U2932 (B-cell Lymphoma) | 10 µM | 24 h | G2 Arrest |

| U2932 (B-cell Lymphoma) | 50 µM | 24 h | S Phase Arrest | |

Table 2: IC50 Values of this compound in Myeloma Cell Lines

| Cell Line | IC50 (48 h) | Reference |

|---|---|---|

| NCI-H929 | 35 µg/mL | |

| OPM-2 | 35 µg/mL | |

| RPMI-8226 | 65 µg/mL |

| U266 | 65 µg/mL | |

Table 3: Apoptosis Rates Induced by this compound

| Cell Line | Concentration | Treatment Time | % Apoptotic Cells (Annexin V+) | Reference |

|---|---|---|---|---|

| Myeloma Cell Lines | 10-30 µg/mL | 48 h | 20-40% |

| Hodgkin Lymphoma Lines | Dose-dependent | 72 h | 30-50% | |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments used to study this compound's effects.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle based on their DNA content.

Materials:

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol, ice-cold

-

Propidium Iodide (PI) Staining Solution (e.g., PBS with 50 µg/mL PI, 100 µg/mL RNase A, and 0.1% Triton X-100)

-

Flow cytometer

Procedure:

-

Cell Seeding & Treatment: Seed cells at an appropriate density to ensure logarithmic growth. Treat with desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours). Include a vehicle-treated control.

-

Harvesting: Harvest cells. For adherent cells, use trypsinization. For suspension cells, collect by centrifugation.

-

Washing: Wash cells once with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol drop-wise to fix the cells.

-

Incubation: Incubate the fixed cells on ice or at -20°C for at least 2 hours (overnight is also acceptable).

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution.

-

Final Incubation: Incubate the cells in the dark at room temperature for 30 minutes or overnight at 4°C to ensure stoichiometric DNA binding.

-

Data Acquisition: Analyze the samples on a flow cytometer, collecting data from at least 10,000 events per sample. Use a low flow rate for optimal resolution.

-

Analysis: Use appropriate software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Caption: Experimental workflow for cell cycle analysis.

Western Blot Analysis of Cell Cycle Proteins

This protocol is used to detect and quantify the levels of specific proteins involved in the cell cycle and DNA damage response pathways.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-ATM, anti-p-Chk2, anti-p-p53, anti-p21, anti-Cyclin B1, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

-

Lysate Preparation: After treatment, wash cells with cold PBS and lyse with ice-cold RIPA buffer. Incubate on ice, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane multiple times with TBST (Tris-Buffered Saline with Tween-20).

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After final washes, apply the ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Quantify band intensity relative to a loading control like β-actin.

Conclusion

This compound exerts its potent anti-neoplastic effects through a complex interplay of DNA damage, cell cycle control, and cell death pathways. Its ability to induce a robust G2/M arrest via the ATM-Chk2-p53 signaling axis allows for a controlled cellular response to DNA damage. Simultaneously, its capacity to promote mitotic catastrophe provides an effective mechanism to eliminate cancer cells that manage to bypass these critical checkpoints. The specific cellular outcome—be it repairable G2 arrest, S-phase arrest, or lethal mitotic catastrophe—is dependent on both the concentration of the drug and the genetic background of the cancer cell, particularly the status of checkpoint proteins like p53. This dual mechanism of action likely contributes to its distinct clinical efficacy and its activity in tumors resistant to other alkylating agents. A thorough understanding of these pathways is essential for optimizing its therapeutic use and developing rational combination strategies in oncology.

References

- 1. This compound induces G2 cell cycle arrest and apoptosis in myeloma cells: the role of ATM-Chk2-Cdc25A and ATM-p53-p21-pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: mechanism of action and clinical data - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mechanism of action: the unique pattern of this compound-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

Bendamustine's Molecular Onslaught: A Technical Deep Dive into its Targets in Hematological Malignancies

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the multifaceted molecular mechanisms of bendamustine, a potent chemotherapeutic agent, in the context of hematological malignancies. By dissecting its impact on critical cellular pathways, this document provides a foundational resource for researchers and drug development professionals seeking to understand and exploit its therapeutic potential.

Executive Summary

This compound, a unique alkylating agent with a purine-like benzimidazole ring, exerts its cytotoxic effects through a complex interplay of molecular events. Its primary mode of action is the induction of extensive and durable DNA damage, which subsequently triggers a cascade of cellular responses, culminating in cell death. This guide details the key molecular targets of this compound, focusing on its influence on DNA damage and repair, apoptosis, and mitotic catastrophe. Quantitative data on its efficacy and detailed experimental protocols are provided to facilitate further research and development.

Mechanism of Action: A Multi-Pronged Attack

This compound's efficacy stems from its ability to induce difficult-to-repair DNA cross-links, a characteristic that distinguishes it from other alkylating agents.[1][2][3][4] This extensive DNA damage serves as a critical trigger for multiple downstream cell death pathways.

DNA Damage and Repair Pathways

This compound's interaction with DNA leads to the formation of interstrand and intrastrand cross-links, physically impeding DNA replication and transcription.[3] This damage activates the Ataxia Telangiectasia Mutated (ATM)-Chk2 signaling pathway , a central player in the DNA damage response. Activated ATM phosphorylates a multitude of substrates, including the checkpoint kinase Chk2, which in turn orchestrates cell cycle arrest and apoptosis.

Interestingly, unlike many other alkylating agents, this compound appears to predominantly activate the Base Excision Repair (BER) pathway rather than relying on alkyltransferase-mediated repair. The intricate and time-consuming nature of BER may contribute to the persistence of this compound-induced DNA lesions.

Induction of Apoptosis: The p53-Dependent Pathway

The extensive DNA damage caused by this compound robustly activates the tumor suppressor protein p53 . ATM-mediated phosphorylation of p53 at Serine 15 is a key activation step. Activated p53 then transcriptionally upregulates pro-apoptotic proteins such as PUMA and NOXA, leading to the activation of the intrinsic apoptotic pathway. This cascade ultimately results in the activation of caspases and the execution of programmed cell death.

Mitotic Catastrophe: A Failsafe Mechanism

In cells with compromised apoptotic pathways, this compound can induce an alternative form of cell death known as mitotic catastrophe . This process is characterized by aberrant mitosis, leading to the formation of multinucleated cells and subsequent cell death. This compound promotes mitotic catastrophe by inhibiting mitotic checkpoints, forcing cells with damaged DNA to enter mitosis prematurely.

Quantitative Data: Measuring this compound's Potency

The cytotoxic efficacy of this compound has been quantified across a range of hematological cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its potency.

| Hematological Malignancy | Cell Line | IC50 (µM) | Reference |

| Chronic Lymphocytic Leukemia | B-CLL (untreated) | ~20.4 (converted from 7.3 µg/mL) | |

| B-CLL (pretreated) | ~12.3 (converted from 4.4 µg/mL) | ||

| Non-Hodgkin's Lymphoma | |||

| Mantle Cell Lymphoma | HBL-2 | 10-30 | |

| SMCH16 | 10-30 | ||

| Granta519 | >100 | ||

| NCEB-1 | >100 | ||

| Diffuse Large B-Cell Lymphoma | TK | 47.0 ± 4.6 | |

| B104 | 42.0 ± 6.9 | ||

| SU-DHL-5 | <219.79 (AUC0) | ||

| SU-DHL-10 | >351.16 (AUC0) | ||

| Burkitt Lymphoma | BJAB | 10-30 | |

| Namalwa | 10-30 | ||

| Multiple Myeloma | NCI-H929 | 35-65 µg/mL | |

| OPM-2 | 35-65 µg/mL | ||

| RPMI-8226 | 35-65 µg/mL | ||

| U266 | 35-65 µg/mL | ||

| MOLP-2 | <250.41 (AUC0) | ||

| RPMI-8226 | >378.98 (AUC0) | ||

| Hodgkin's Lymphoma | L1236 | 10.7 | |

| KMH2 | 11.1 | ||

| L428 | 12.4 | ||

| L540 | 14.8 | ||

| HDLM2 | 16.2 | ||

| Adult T-cell Leukemia | ATL cell lines (mean) | 44.9 ± 25.0 |

Note: AUC0 represents the area under the dose-response curve, with lower values indicating higher sensitivity.

The induction of DNA double-strand breaks (DSBs), a key initiating event, can be quantified by measuring the formation of γH2AX foci. In peripheral blood mononuclear cells from healthy donors treated with this compound, the mean number of γH2AX foci per cell significantly increased from 0.04 to 1.29.

Key Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by this compound and a general workflow for a key experimental technique.

Detailed Experimental Protocols

Western Blotting for Phosphorylated Proteins

This protocol is adapted from methodologies used to detect this compound-induced phosphorylation of ATM and Chk2.

-

Cell Lysis:

-

After treatment with this compound, wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

-

-

Protein Quantification:

-

Determine the protein concentration of the supernatant using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Denature protein lysates by boiling in Laemmli buffer.

-

Separate proteins on a polyacrylamide gel.

-

Transfer proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

-

Incubate with primary antibodies overnight at 4°C. Recommended antibodies include:

-

Phospho-ATM (Ser1981)

-

Phospho-Chk2 (Thr68)

-

Phospho-p53 (Ser15)

-

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Flow Cytometry for Apoptosis Analysis

This protocol is based on the Annexin V/Propidium Iodide (PI) staining method to quantify apoptosis.

-

Cell Preparation:

-

Harvest cells after this compound treatment and wash with cold PBS.

-

-

Staining:

-

Resuspend cells in Annexin V binding buffer.

-

Add FITC-conjugated Annexin V and PI.

-

Incubate in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry:

-

Analyze the stained cells using a flow cytometer.

-

Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Chromatin Immunoprecipitation (ChIP)

This protocol provides a general framework for performing ChIP to investigate this compound-induced DNA adducts, though specific antibodies against this compound-DNA adducts may not be commercially available. This protocol can be adapted to study the recruitment of DNA repair proteins to sites of damage.

-

Cross-linking and Chromatin Preparation:

-

Cross-link proteins to DNA with formaldehyde.

-

Lyse cells and sonicate to shear chromatin into fragments.

-

-

Immunoprecipitation:

-

Incubate chromatin with an antibody against the protein of interest (e.g., a DNA repair protein) overnight at 4°C.

-

Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

-

Washing and Elution:

-

Wash the beads to remove non-specific binding.

-

Elute the chromatin complexes from the beads.

-

-

Reverse Cross-linking and DNA Purification:

-

Reverse the formaldehyde cross-links by heating.

-

Purify the DNA.

-

-

Analysis:

-

Analyze the purified DNA by qPCR or high-throughput sequencing (ChIP-seq) to identify the genomic regions of interest.

-

Conclusion

This compound's potent anti-tumor activity in hematological malignancies is a consequence of its ability to induce a complex and multifaceted cellular response. By causing extensive DNA damage and engaging multiple cell death pathways, including apoptosis and mitotic catastrophe, this compound presents a formidable challenge to cancer cell survival. A thorough understanding of its molecular targets and mechanisms of action is paramount for optimizing its clinical use, developing rational combination therapies, and overcoming potential resistance mechanisms. This technical guide provides a comprehensive overview to aid in these ongoing research and development efforts.

References

- 1. This compound: A review of pharmacology, clinical use and immunological effects - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism of action: the unique pattern of this compound-induced cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound Hydrochloride? [synapse.patsnap.com]

- 4. aacrjournals.org [aacrjournals.org]

In Vivo Efficacy of Bendamustine in Xenograft Mouse Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo efficacy of bendamustine in various xenograft mouse models of hematological malignancies. It is designed to be a valuable resource for researchers and professionals involved in preclinical cancer research and drug development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying molecular mechanisms of this compound's action.

Introduction to this compound

This compound is a unique cytotoxic agent with a bifunctional structure that includes a nitrogen mustard group, responsible for its alkylating activity, and a benzimidazole ring, which may confer antimetabolite properties.[1][2] This distinct chemical structure is believed to contribute to its unique pattern of cytotoxicity and lack of complete cross-resistance with other alkylating agents.[1][2] this compound has demonstrated significant efficacy in the treatment of various hematologic malignancies, including chronic lymphocytic leukemia (CLL), non-Hodgkin's lymphoma (NHL), and multiple myeloma (MM).[3] Preclinical evaluation of its efficacy in xenograft mouse models is a critical step in understanding its therapeutic potential and mechanisms of action.

Mechanism of Action of this compound